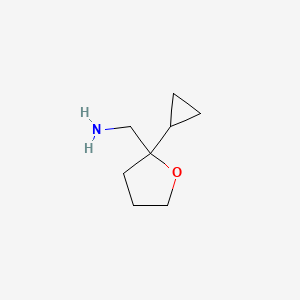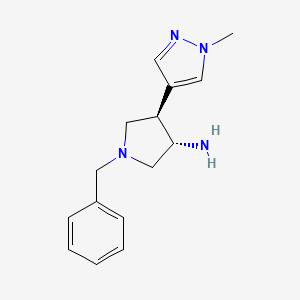![molecular formula C14H9F3N4 B2732921 N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)
N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine is a useful research compound. Its molecular formula is C14H9F3N4 and its molecular weight is 290.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Research has demonstrated the utility of trifluoromethyl-substituted compounds in catalysis, particularly in dehydrative condensation reactions. For example, compounds with trifluoromethyl groups have been found effective as catalysts in amidation processes, facilitating the synthesis of peptides through dehydrative condensation between carboxylic acids and amines. This catalytic activity underscores the importance of the ortho-substituent on the catalyst's efficiency and specificity in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Medicinal Chemistry
In medicinal chemistry, analogues of compounds with trifluoromethyl groups have been explored for their potential as inhibitors of nucleoside transport proteins. These studies are crucial for developing therapeutics that require modulation of nucleoside transport, with specific analogues showing promise due to their affinity for ENT1, a key nucleoside transporter. The research highlights the role of trifluoromethyl groups in modulating the polarity and thus the bioavailability of these inhibitors (Tromp et al., 2004).
Organic Electronics
The field of organic electronics has also benefited from the incorporation of trifluoromethyl groups into molecular structures. Bipolar molecules bearing trifluoromethyl groups have been designed for use in organic light-emitting diodes (OLEDs), where they serve as host materials. These molecules exhibit excellent thermal stability and solubility, making them suitable for solution-processed OLEDs, potentially enhancing device efficiency and durability (Ge et al., 2008).
Antimicrobial and Cytotoxic Activities
Compounds with trifluoromethyl phenyl groups have been investigated for their antimicrobial and cytotoxic activities. Novel azetidine-2-one derivatives of 1H-benzimidazole, for example, have shown promising antibacterial activity and cytotoxic properties against various pathogens and cancer cell lines. This research opens avenues for the development of new therapeutic agents with enhanced efficacy and specificity (Noolvi et al., 2014).
Photophysical Properties
The photophysical properties of compounds containing trifluoromethyl phenyl groups have been extensively studied, revealing insights into their potential applications in fluorescent materials and sensors. For instance, the amino conjugation effect observed in certain stilbene derivatives highlights the impact of N-phenyl substitutions on fluorescence enhancement, offering a basis for designing novel fluorescent materials (Yang, Chiou, & Liau, 2002).
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4/c15-14(16,17)9-5-7-10(8-6-9)18-13-11-3-1-2-4-12(11)19-21-20-13/h1-8H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQQRTVTLFERGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=N2)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2732839.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2732844.png)
![Tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2732847.png)
![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732853.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide](/img/structure/B2732854.png)
![N-methyl-2-(methylsulfanyl)-N-[(1,2,4-oxadiazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2732855.png)
![8-(2-(2,6-dimethylmorpholino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732857.png)
![N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2732858.png)


